molecular formula C9H5Cl2NO B2489784 5,6-dichloro-1H-indole-2-carbaldehyde CAS No. 180868-82-0

5,6-dichloro-1H-indole-2-carbaldehyde

Cat. No. B2489784
Key on ui cas rn: 180868-82-0
M. Wt: 214.05
InChI Key: QRJWIYNNJOIYIQ-UHFFFAOYSA-N
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Patent
US05985905

Procedure details

ethyl 3-(5,6-dichloro-2indolyl)-2-propenoate (16.23 g, 57.1 mmol) was dissolved under nitrogen in dry THF (300 ml) cooled at -20° and 1M DIBAL in hexanes (115 ml, 115 ml) was added dropwise at -20° C. The reaction mixture was maintained at this temperature for 1 hour and then quenched with H2O. The mixture was warmed to RT, diluted with Et2O (200 ml) and filtered on a Celite pad, washing with 300 ml of Et2O. The dark-red solution was dried over MgSO4 and evaporated under vacuum to give pure title compound (13.8 g, 57.0 mmol, yield 99.8%).
Name
ethyl 3-(5,6-dichloro-2indolyl)-2-propenoate
Quantity
16.23 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
115 mL
Type
solvent
Reaction Step Two
Yield
99.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH:12]=CC(OCC)=O)=[CH:5]2.CC(C[AlH]CC(C)C)C.C1C[O:31]CC1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH:12]=[O:31])=[CH:5]2

Inputs

Step One
Name
ethyl 3-(5,6-dichloro-2indolyl)-2-propenoate
Quantity
16.23 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1Cl)C=CC(=O)OCC
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
hexanes
Quantity
115 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at -20°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O
ADDITION
Type
ADDITION
Details
diluted with Et2O (200 ml)
FILTRATION
Type
FILTRATION
Details
filtered on a Celite pad
WASH
Type
WASH
Details
washing with 300 ml of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dark-red solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57 mmol
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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